n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine: is an organic compound that features a pyridine ring, a tetrahydrofuran ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a reaction with a suitable alkylating agent to form the pyridin-4-ylmethyl derivative.
Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is subjected to a ring-opening reaction to introduce the ethan-1-amine group.
Coupling Reaction: The pyridin-4-ylmethyl derivative and the tetrahydrofuran derivative are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- n-(Pyridin-3-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- n-(Pyridin-2-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
- n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-3-yl)ethan-1-amine
Uniqueness
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the pyridine and tetrahydrofuran rings, as well as the presence of the amine group, contribute to its distinct chemical properties and interactions.
Properties
CAS No. |
1183840-97-2 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-2-12(15-9-1)5-8-14-10-11-3-6-13-7-4-11/h3-4,6-7,12,14H,1-2,5,8-10H2 |
InChI Key |
WICCDJHSWSRGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCNCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.